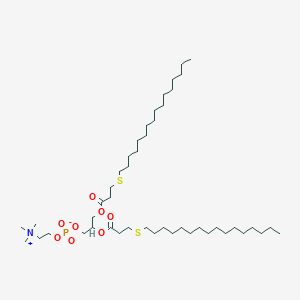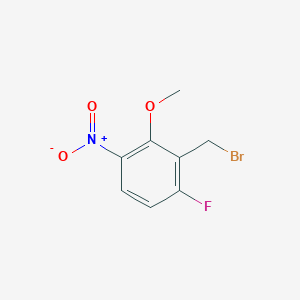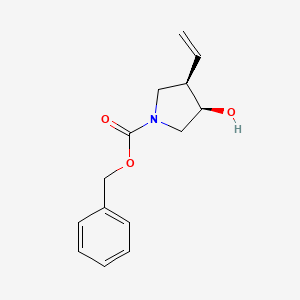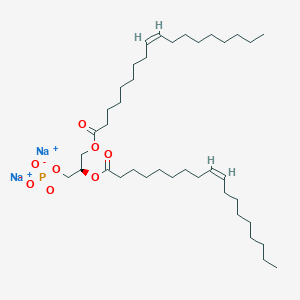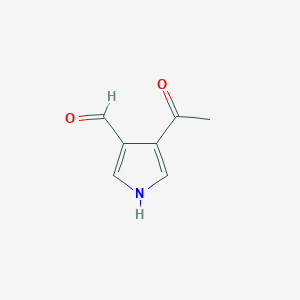![molecular formula C9H6F3NOS2 B12867822 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole is a heterocyclic compound that features both sulfur and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole typically involves the condensation of 2-aminophenols with trifluoromethylthiolated reagents. One common method includes the use of trifluoromethylthiolated acetonitrile, which reacts with 2-aminophenols under acidic conditions to form the desired benzoxazole derivative . The reaction conditions often involve the use of catalysts such as samarium triflate or copper (II) oxide nanoparticles to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can significantly improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole involves its interaction with various molecular targets. The trifluoromethylthio group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
2-(Trifluoromethylthio)benzoxazole: Similar structure but without the methylthio group, affecting its reactivity and applications.
2-(Methylthio)-7-chlorobenzoxazole: Substitution of the trifluoromethylthio group with a chlorine atom, leading to different chemical behavior.
Uniqueness
2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole is unique due to the presence of both methylthio and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and unique reactivity patterns, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C9H6F3NOS2 |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NOS2/c1-15-8-13-5-3-2-4-6(7(5)14-8)16-9(10,11)12/h2-4H,1H3 |
InChI-Schlüssel |
SFGLIERFDQIVIY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(O1)C(=CC=C2)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)

![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
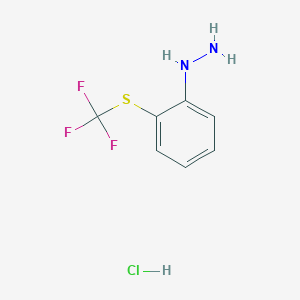

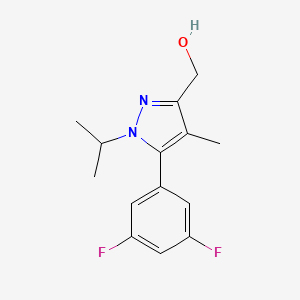
![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)
